molecular formula C12H27N3 B3048452 1,4-BIS(PROPAN-2-YL)-1,4,7-TRIAZONANE CAS No. 169833-92-5

1,4-BIS(PROPAN-2-YL)-1,4,7-TRIAZONANE

Cat. No.: B3048452
CAS No.: 169833-92-5
M. Wt: 213.36 g/mol
InChI Key: WSCIOJBYRWGKBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Bis(propan-2-yl)-1,4,7-triazonane is a synthetically modified derivative of 1,4,7-triazacyclononane (TACN), a well-established macrocyclic triamine known for forming stable complexes with a wide range of metal ions . This compound features isopropyl (propan-2-yl) functional groups on two of its nitrogen atoms, which can significantly influence its electron-donating properties, steric bulk, and overall lipophilicity compared to the parent TACN structure. These characteristics make it a valuable scaffold in the development of advanced coordination compounds for specialized research applications. The core TACN structure is a popular tridentate ligand in coordination chemistry due to its pre-organized, three-fold symmetric geometry that allows it to bind tightly to one face of a metal ion, forming kinetically inert complexes . Researchers can utilize this derivative to create coordination complexes for catalytic applications, such as mimicking the activity of metalloenzymes or catalyzing oxidation reactions, similar to other TACN-based catalysts . Furthermore, TACN-based chelators are extensively investigated in biomedical research for their potential in diagnostic and therapeutic applications, including as components for magnetic resonance imaging (MRI) contrast agents and as chelators for radiometals used in nuclear medicine . The structural modifications in this specific derivative are intended to allow researchers to fine-tune the stability, selectivity, and physicochemical properties of the resulting metal complexes. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-di(propan-2-yl)-1,4,7-triazonane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27N3/c1-11(2)14-7-5-13-6-8-15(10-9-14)12(3)4/h11-13H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCIOJBYRWGKBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCNCCN(CC1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90476917
Record name 1H-1,4,7-Triazonine, octahydro-1,4-bis(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169833-92-5
Record name 1H-1,4,7-Triazonine, octahydro-1,4-bis(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,4 Bis Propan 2 Yl 1,4,7 Triazonane and Analogues

Strategies for Macrocycle Construction with Alkyl Substituents

The formation of the nine-membered triaza macrocycle is a critical step in the synthesis of 1,4-bis(propan-2-yl)-1,4,7-triazonane and its analogues. Several strategies have been developed to achieve this, with the Richman-Atkins cyclization being a cornerstone, though not without its limitations, leading to the development of more refined and alternative methods.

Richman-Atkins Cyclization and its Derivatives for 1,4,7-Triazacyclononane (B1209588) Core Formation

The Richman-Atkins cyclization is a widely employed method for the synthesis of polyaza macrocycles, including the 1,4,7-triazacyclononane core. nih.gov This reaction typically involves the condensation of a disulfonated diamine with a diol derivative, often a ditosylate, under basic conditions. The use of tosyl (p-toluenesulfonyl) protecting groups on the nitrogen atoms serves to activate them for nucleophilic substitution and to prevent undesired side reactions.

A common approach involves the reaction of N,N',N''-tritosyl-diethylenetriamine with ethylene (B1197577) glycol ditosylate. google.com While effective for the synthesis of the parent TACN ring, the standard Richman-Atkins procedure can suffer from low yields, particularly when sterically demanding substituents are present on the backbone. rsc.orgnih.gov This is attributed to the increased steric hindrance at the reaction centers, which can impede the desired intramolecular cyclization. rsc.org

To address these limitations, various modifications and derivatives of the Richman-Atkins method have been explored. These include the use of different leaving groups and reaction conditions to enhance the efficiency of the cyclization step. For instance, an improved process for preparing TACN derivatives involves reacting diethylenetriamine (B155796) with a sulfonylating agent in an aqueous medium, followed by cyclization with agents like ethylene glycol ditosylate or ethylene dibromide in an aprotic organic solvent. google.comgoogle.com

ReactantsCyclizing AgentProductYieldReference
N,N',N''-Tritosyl-diethylenetriamineEthylene glycol ditosylateN,N',N''-Tritosyl-1,4,7-triazacyclononane~75% google.com
Diethylenetriamine (sulfonamidated in situ)Ethylene dibromideN,N',N''-Tritosyl-1,4,7-triazacyclononaneComparable to EGT google.com
Cyclohexyl-substituted 1,4,7-tritosamideEthylene glycol ditosylateCyclohexyl-fused 1,4,7-triazacyclononane5.86% (overall) nih.gov

In Situ Sequential Macrocyclization Techniques for Substituted Systems

To overcome the low yields often encountered with the standard Richman-Atkins cyclization for substituted TACN derivatives, in situ sequential macrocyclization techniques have been developed. rsc.orgnih.gov This approach has proven particularly effective for the synthesis of sterically hindered macrocycles, such as those bearing isopropyl substituents. rsc.orgnih.gov

In a notable example, the synthesis of (2S)-2-isopropyl-1,4,7-trimethyl-1,4,7-triazacyclononane was achieved with a significantly improved yield using this method compared to the traditional Richman-Atkins procedure. rsc.orgnih.gov The key to this strategy is the sequential addition of the base, which allows for a more controlled reaction pathway, favoring the desired intramolecular cyclization over potential side reactions. The process involves the slow addition of a second equivalent of base to a mono-alkylated intermediate, which is formed in situ. This controlled addition promotes the final ring-closing step. rsc.org This method has been shown to increase the cyclization yield to as high as 78% for an isopropyl-substituted TACN derivative. rsc.org

Starting MaterialCyclization MethodProductYieldReference
(2S)-N,N'-ditosyl-N-(2-hydroxy-3-methylbutyl)ethane-1,2-diamineStandard Richman-Atkins(2S)-2-isopropyl-1,4,7-tritosyl-1,4,7-triazacyclononaneLow rsc.orgnih.gov
(2S)-N,N'-ditosyl-N-(2-hydroxy-3-methylbutyl)ethane-1,2-diamineIn situ sequential macrocyclization(2S)-2-isopropyl-1,4,7-tritosyl-1,4,7-triazacyclononane78% rsc.org

Alternative Cyclization Protocols for N-Alkylated Macrocyclic Polyamines

Recognizing the challenges associated with the Richman-Atkins methodology, researchers have explored alternative protocols for the synthesis of N-alkylated macrocyclic polyamines. One such approach involves the macrocyclization of 1,2-ditosamides with a tritosyl derivative of diethanolamine. nih.gov However, this method has also been reported to give poor yields initially. nih.gov

Significant improvements have been achieved through the development of an efficient macrocyclization protocol using lithium hydride as the base. nih.gov This method has been shown to afford 1,4,7-tritosyl-1,4,7-triazacyclononanes in good to excellent yields (57-90%) from 1,2-ditosamides in a single step. nih.gov This protocol was successfully applied to the preparation of a chiral cyclohexyl-fused 1,4,7-tritosyl-1,4,7-triazacyclononane. nih.gov

Selective N-Functionalization and Isopropyl Group Introduction

The synthesis of this compound requires the selective introduction of two isopropyl groups onto the TACN ring. This can be achieved either by incorporating the substituents before the macrocyclization step or by functionalizing the pre-formed TACN macrocycle. Both approaches require careful control of the reaction conditions to achieve the desired substitution pattern.

Development of Modular Synthetic Routes for Unsymmetrically Substituted Triazacyclononanes

Modular synthetic routes offer a flexible approach to the synthesis of unsymmetrically substituted TACN derivatives, including di-substituted compounds. nih.gov These methods allow for the stepwise introduction of different substituents, providing access to a wide range of functionalized macrocycles.

A key strategy in modular synthesis involves the use of orthogonal protecting groups, which can be selectively removed to allow for the stepwise functionalization of the nitrogen atoms. For example, a combination of tosyl and Boc (tert-butoxycarbonyl) protecting groups can be used to differentiate the three nitrogen atoms of the TACN ring. tandfonline.com

The synthesis can be designed in a way that the macrocyclization itself is the key step in a modular approach, where pre-functionalized building blocks are assembled to form the desired substituted macrocycle. nih.gov This allows for the preparation of chiral and unsymmetrically N-substituted 1,4,7-triazacyclononane ligands. nih.gov

Control of Substitution Patterns: Mono-, Bis-, and Tris-N-Alkylation Strategies

The selective N-alkylation of the TACN ring to produce mono-, bis-, or tris-substituted products is a crucial aspect of synthesizing compounds like this compound. The control of the substitution pattern is typically achieved through a combination of stoichiometry, reaction conditions, and the use of protecting groups. tandfonline.com

For the synthesis of di-substituted TACN, one approach is to start with the parent TACN and perform a di-alkylation reaction. However, this can often lead to a mixture of mono-, di-, and tri-alkylated products, necessitating chromatographic separation. tandfonline.com

A more controlled approach involves the use of protecting groups. For instance, it is possible to synthesize 1,4-bis(tert-butoxycarbonyl)-1,4,7-triazacyclononane, which has a single free secondary amine at the 7-position that can be subsequently alkylated. tandfonline.com To obtain the 1,4-disubstituted product, a different strategy is required. One could start with a mono-protected TACN, perform a di-alkylation, and then deprotect. Alternatively, a di-protected TACN with the protecting groups at the 1 and 4 positions would allow for selective alkylation at the 7-position, which is not the desired isomer.

The synthesis of 1,4-diisopropyl-1,4,7-triazacyclononane can be envisioned through the partial deprotection of a tri-protected TACN, followed by selective di-isopropylation. For example, selective mono-detosylation of N,N',N''-tritosyl-TACN can be difficult to control but could, in principle, provide a di-tosylated intermediate that can be di-alkylated and then fully deprotected. tandfonline.com A more reliable method involves the synthesis of a mono-protected TACN, followed by the introduction of the two isopropyl groups, and finally deprotection.

The synthesis of the fully substituted 1,4,7-triisopropyl-1,4,7-triazacyclononane (iPr3TACN) has been reported, and it is used as a bulky ligand in organometallic chemistry. researchgate.netchemrxiv.org This suggests that the introduction of three isopropyl groups is feasible, and therefore, achieving selective di-isopropylation would require careful control of the reaction stoichiometry and conditions.

StrategyDescriptionOutcomeReference
Direct AlkylationReaction of TACN with an excess of an alkylating agent.Mixture of mono-, di-, and tri-substituted products. tandfonline.com
Use of Protecting GroupsStepwise protection, alkylation, and deprotection of the nitrogen atoms.Controlled synthesis of specific isomers (e.g., 1,4-disubstituted). tandfonline.com
Modular SynthesisAssembly of pre-functionalized building blocks.Access to a wide range of unsymmetrically substituted derivatives. nih.gov

Advances in Process Efficiency and Scalability in Ligand Synthesis

The traditional Richman-Atkins synthesis for TACN and its derivatives, which involves the cyclization of a linear triamine precursor, often suffers from drawbacks such as the need for high dilution to prevent polymerization, and poor yields, especially when bulky substituents are involved. rsc.orgrsc.org Advances in process efficiency and scalability have focused on overcoming these limitations through several key strategies.

One significant improvement involves the use of alternative cyclizing agents and reaction conditions. For instance, the use of ethylene dibromide in place of ethylene glycol ditosylate has been shown to be effective for the cyclization step, offering comparable yields and purity while being a more cost-effective reagent. google.com Furthermore, conducting the initial sulfonamidation of diethylenetriamine in an aqueous medium rather than organic solvents simplifies the process and reduces the use of toxic materials. google.com A "one-vessel" protocol where sulfonamidation and cyclization are performed sequentially without isolation of intermediates has been developed to improve scalability and reduce processing time. google.com

Table 1: Comparison of Synthetic Strategies for Scalable TACN Ligand Synthesis
StrategyKey FeaturesAdvantagesChallengesReferences
Modified Richman-AtkinsUse of alternative cyclizing agents like ethylene dibromide.Cost-effective, comparable yields to traditional methods.Still may require high dilution for some derivatives. google.com
One-Vessel ProtocolSequential sulfonamidation and cyclization without intermediate isolation.Improved scalability, reduced processing time and waste.Requires careful control of reaction conditions to avoid side products. google.com
Stepwise AlkylationUse of protecting groups to control the degree of N-substitution.Higher purity of the desired product, avoids complex mixtures.Increases the number of synthetic steps. nih.gov
Greener SynthesisUse of environmentally benign solvents and reagents.Reduced environmental impact, improved safety.May require significant process optimization to achieve high yields. rsc.org

Synthesis of Chiral Derivatives incorporating Isopropyl Moieties

The synthesis of chiral TACN derivatives, particularly those incorporating bulky isopropyl groups, is of great interest for applications in asymmetric catalysis. The stereocenters can be introduced either on the macrocyclic ring itself or on the N-substituents.

Another approach to chiral TACN derivatives is the "crab-like" cyclization, which has been used to synthesize derivatives with stereocenters at the alpha-position to the nitrogen atoms. nih.gov However, this method can be less effective for derivatives bearing less bulky substituents like methyl or isopropyl groups due to the potential for rotational isomers that can hinder the desired cyclization. nih.gov

The synthesis of C2-symmetric derivatives of 1,4,7-triazacyclononanes has also been achieved starting from chiral pool amino acids. These methods often involve the use of chiral aziridines as key intermediates. The choice of nitrogen protecting groups is crucial in these syntheses to avoid the formation of undesired side products such as piperazines.

Table 2: Key Research Findings on the Synthesis of Chiral Isopropyl-Substituted TACN Derivatives
Synthetic MethodChiral PrecursorKey FindingsReported YieldsReferences
In situ Sequential MacrocyclisationL-valine methyl ester hydrochlorideStandard Richman-Atkins methods give poor yields due to steric hindrance of the isopropyl group. The sequential in situ method significantly improves cyclisation efficiency.Cyclisation yield of 78% for the key macrocyclisation step. rsc.orgrsc.org
"Crab-like" CyclizationVarious chiral aminesEffective for bulky substituents, but can be less efficient for smaller groups like isopropyl due to rotational isomers.Yields vary depending on the specific substituents. nih.gov
Chiral Aziridine RouteChiral pool amino acidsAllows for the synthesis of C2-symmetric derivatives. The choice of N-protecting groups is critical to prevent side reactions.Not specified in the provided context.

Coordination Chemistry of 1,4 Bis Propan 2 Yl 1,4,7 Triazonane Complexes

Ligand Design Principles and Conformational Analysis in Metal Complexation.

The design of ligands based on the 1,4,7-triazacyclononane (B1209588) framework is driven by the desire to modulate the coordination environment of a central metal ion. The introduction of substituents on the nitrogen atoms, such as the propan-2-yl (isopropyl) groups in 1,4-bis(propan-2-yl)-1,4,7-triazonane, is a key strategy for tuning the properties of the resulting metal complexes.

Influence of N-Isopropyl Steric Hindrance on Metal Coordination Geometry.

The substitution of hydrogen atoms on the secondary amine groups of the TACN ring with bulky isopropyl groups imposes significant steric constraints on the coordination sphere of a metal ion. This steric hindrance plays a crucial role in dictating the geometry of the resulting metal complex. Research on the closely related, bulkier ligand 1,4,7-triisopropyl-1,4,7-triazacyclononane (iPr₃TACN) provides valuable insights into these effects. chemrxiv.org

The presence of bulky N-alkyl groups can prevent the ligand from fully encapsulating the metal ion in a typical facial tridentate coordination mode, where all three nitrogen atoms bind to one face of an octahedron. wikipedia.org For instance, the solid-state structure of (iPr₃TACN)NiCl₂ revealed a five-coordinate Ni(II) center, a deviation from the more common six-coordinate octahedral geometry. chemrxiv.org In this complex, the iPr₃TACN ligand binds in a bidentate fashion, with the third nitrogen atom positioned at a significantly longer distance from the nickel center. chemrxiv.org This distortion is a direct consequence of the steric repulsion between the isopropyl groups, which prevents the third nitrogen from achieving optimal orbital overlap with the metal center.

This steric crowding not only affects the primary coordination number but can also lead to the isolation of complexes with unusual geometries. For example, a five-coordinate Ni(I) complex supported by the iPr₃TACN ligand and tert-butylisocyanide has been isolated and characterized. rsc.org The steric bulk of the isopropyl groups is instrumental in stabilizing this uncommon coordination environment, preventing dimerization or other reactions that might lead to more conventional geometries.

Coordinative Flexibility and Strain within the 1,4,7-Triazonane Ring System.

The 1,4,7-triazacyclononane ring is known for its remarkable conformational flexibility, which allows it to adapt to the geometric preferences of various metal ions. nih.gov This flexibility is a key feature in its ability to form stable complexes. The nine-membered ring can adopt several conformations, with the nih.gov conformation being particularly stable and predisposing the three nitrogen donor atoms for facial coordination to a metal center.

This inherent flexibility allows TACN-based ligands to form both mononuclear and binuclear complexes. rsc.orgrsc.org In mononuclear complexes, a single ligand can wrap around a metal ion, while in binuclear structures, two TACN rings, often linked by a bridging group, can each coordinate to a separate metal center. rsc.orgrsc.org For example, the ligand 1,2-bis[1,4,7-triazacyclonon-1-yl]propan-2-ol can coordinate to a single Ni(II) center using all six nitrogen donors in a distorted octahedral geometry, or it can form a binuclear complex where each TACN ring coordinates facially to a different Ni(II) center. rsc.orgrsc.org

Despite this flexibility, the chelation of a metal ion introduces strain into the macrocyclic ring. The preferred bond angles and lengths of the metal ion dictate the conformation of the ligand, which may not be its lowest energy state in the uncoordinated form. However, the chelate effect, which is the enhanced stability of a complex containing a multidentate ligand compared to a complex with analogous monodentate ligands, generally overcomes this strain energy. The stability of TACN complexes is a testament to the favorable balance between the enthalpic gain from metal-ligand bond formation and the entropic benefit of the chelate effect versus the strain induced in the macrocycle.

Complexation with Transition Metal Ions.

This compound, like other TACN derivatives, forms stable complexes with a wide range of transition metal ions. The nature of the resulting complex—whether mononuclear, binuclear, or polynuclear—depends on the metal-to-ligand ratio, the nature of the metal ion, and the reaction conditions.

Formation of Mononuclear Metal Complexes and Their Geometries.

Mononuclear complexes are readily formed when the stoichiometry of the reaction favors a 1:1 metal-to-ligand ratio. In such complexes, the TACN derivative typically acts as a tridentate ligand, coordinating to the metal ion in a facial arrangement. This leaves three remaining coordination sites on the metal available for other ligands, such as halides, water, or other solvent molecules.

For instance, chromium(III), manganese(II), and iron(III) complexes with the general formula [M(dmptacn)Cl]ⁿ⁺ (where dmptacn is 1,4-bis(2-pyridylmethyl)-1,4,7-triazacyclononane) have been synthesized. nih.gov The crystal structure of the chromium complex confirmed a distorted octahedral geometry, with the TACN portion of the ligand occupying one facial triad (B1167595) of coordination sites and the chloride ligand occupying a sixth site. nih.gov Similarly, the bulky iPr₃TACN ligand forms a mononuclear complex, (iPr₃TACN)NiII(CH₃)₂, which exhibits a square planar geometry where the TACN derivative acts as a bidentate ligand due to steric constraints. chemrxiv.org

Examples of Mononuclear Complexes with TACN Derivatives
ComplexMetal IonLigandGeometryReference
[Cr(dmptacn)Cl]²⁺Cr(III)1,4-bis(2-pyridylmethyl)-1,4,7-triazacyclononaneDistorted Octahedral nih.gov
[Ni(T²PrOH)]²⁺Ni(II)1,2-bis[1,4,7-triazacyclonon-1-yl]propan-2-olDistorted Octahedral rsc.orgrsc.org
(iPr₃TACN)NiCl₂Ni(II)1,4,7-triisopropyl-1,4,7-triazacyclononaneFive-coordinate chemrxiv.org

Elucidation of Binuclear and Polynuclear Architectures with Bridging Ligands.

Binuclear and polynuclear complexes can be formed using bis-TACN ligands, where two macrocyclic rings are connected by a linker. These ligands are designed to hold two metal centers in close proximity, facilitating studies of metal-metal interactions or the cooperative binding of substrates.

Copper(II) complexes of ligands where two TACN units are bridged by xylyl groups have been synthesized, forming binuclear structures. core.ac.uk For example, in the complex [Cu₂(T₂-p-X)Cl₄], where T₂-p-X is 1,4-bis(1,4,7-triazacyclonon-1-ylmethyl)benzene, each copper(II) center is coordinated by three nitrogen donors from one macrocycle and two chloride ions, resulting in a distorted square pyramidal geometry. core.ac.uk The nature of the bridging ligand dictates the distance between the metal centers. Another example is a binuclear Ni(II) complex where two [Ni(tacn)] units are linked by an endogenous alkoxo bridge derived from the ligand itself. rsc.orgrsc.org Polynuclear architectures can also be achieved, as demonstrated by the formation of tetranuclear and octanuclear copper(II) complexes with specific macrocyclic ligands designed to accommodate multiple metal ions. acs.org

Examples of Binuclear/Polynuclear Complexes with Bis-TACN Ligands
ComplexMetal Ion(s)Ligand SystemNuclearityKey FeatureReference
[Cu₂(T₂-p-X)Cl₄]Cu(II)1,4-bis(tacn-1-ylmethyl)benzeneBinuclearLong Cu···Cu separation (11.81 Å) core.ac.uk
[Ni₂(T²PrO)(OH₂)₃Br]²⁺Ni(II)1,2-bis(tacn-1-yl)propan-2-olBinuclearEndogenous alkoxo bridge rsc.orgrsc.org
[Ni₄(HL)₃]²⁺Ni(II)1,4,7-tris(acetophenoneoxime)-1,4,7-triazacyclononaneTetranuclearPlanar trigonal-shaped cluster chemrxiv.org

Stabilization of High Oxidation States of Metal Ions by N-Alkylated Triazacyclononanes.

A significant feature of TACN-based ligands, particularly N-alkylated derivatives, is their ability to stabilize metal ions in unusually high oxidation states. wikipedia.org The strong σ-donating character of the nitrogen atoms in the macrocycle effectively increases the electron density at the metal center, making it more feasible to access higher oxidation states.

The steric bulk provided by N-alkyl groups, such as isopropyl groups, plays a vital role in this stabilization. These bulky substituents can kinetically protect the high-valent metal center from reductive pathways, such as reactions with solvent or other potential reducing agents. The use of the bulky iPr₃TACN ligand has been instrumental in the isolation and characterization of uncommon organometallic Ni(I) and Ni(III) species, which are proposed intermediates in catalytic cross-coupling reactions. chemrxiv.orgudel.edu The ligand's steric profile allows for the stabilization of these otherwise transient species, enabling detailed mechanistic studies. chemrxiv.org This ability to stabilize reactive intermediates highlights the importance of N-alkylation in tuning the electronic and steric properties of TACN ligands for applications in catalysis and the study of unusual metal oxidation states.

Coordination with Lanthanide and Other Metal Centers

The tridentate macrocycle this compound, also known as 1,4-diisopropyl-1,4,7-triazacyclononane, exhibits versatile coordination behavior with a range of metal ions, including lanthanides and various transition metals. Its ability to form stable complexes is attributed to the facial coordination of the three nitrogen donor atoms of the macrocyclic ring.

The coordination chemistry of this ligand has been explored with divalent lanthanide ions such as Samarium (Sm) and Ytterbium (Yb). acs.org Specifically, monomeric organolanthanide complexes have been synthesized and characterized, demonstrating the capacity of the triazonane ligand to support these reactive metal centers. acs.org The ligand framework can be functionalized, for instance, by attachment to a tetramethylcyclopentadienyl group, to create tailored coordination environments for the lanthanide ions. acs.org

Beyond lanthanides, this compound and its derivatives readily form complexes with a variety of other metals. The coordination with transition metals has been a subject of significant investigation. For example, it has been shown to coordinate with nickel (Ni), forming both mononuclear and binuclear complexes. nih.gov The flexibility of the ligand allows it to adapt to different coordination geometries, such as distorted octahedral arrangements. nih.gov

Furthermore, this macrocycle and its parent compound, 1,4,7-triazacyclononane (TACN), have been utilized in the complexation of metals like copper (Cu), cobalt (Co), zinc (Zn), and rhenium (Re). soton.ac.uknih.gov The resulting complexes have applications in various fields, including biomedical imaging, where the robust nature of the metal-ligand bond is crucial. nih.gov The coordination environment can be further modified by introducing pendant arms with additional donor groups to the macrocyclic backbone, enhancing the stability and selectivity for specific metal ions. nih.gov

Structural Characterization of Metal Complexes

X-ray Crystallographic Analysis of Coordination Modes

For lanthanide complexes, X-ray crystallography has confirmed the coordination of the 1,4-diisopropyl-1,4,7-triazacyclononane ligand to Samarium (Sm) and Ytterbium (Yb) ions. acs.org These studies reveal the specific arrangement of the ligand and other coordinating species around the central lanthanide atom. Similarly, the crystal structures of complexes with other lanthanides, such as those with the related 1,4,7-trimethyl-1,4,7-triazacyclononane ligand, have been determined, showing monomeric molecular structures with distorted pentagonal-bipyramidal coordination geometries. researchgate.netresearchgate.net

In the realm of transition metal complexes, X-ray analysis has been instrumental in characterizing the coordination modes. For instance, the crystal structure of a binuclear Nickel(II) complex shows that three coordination sites on each distorted octahedral Ni(II) center are occupied facially by the three nitrogen donors from one triazonane ring. nih.gov The two metal centers are linked by an endogenous alkoxo bridge. nih.gov

The versatility of the triazacyclononane framework is further highlighted by the structural characterization of complexes with various pendant arms. For example, the crystal structure of a Cobalt(III) complex with a tris-amide-functionalized 1,4,7-triazacyclononane shows a distorted octahedral N4O2 coordination environment. soton.ac.uk This involves the three facial amine groups of the macrocycle, an anionic nitrogen atom from a deprotonated amide group, and two oxygen-bound carboxamides. soton.ac.uk

Below is a table summarizing key crystallographic data for selected metal complexes.

ComplexMetal CenterCoordination GeometryKey Structural Features
[C5Me4SiMe2(iPr2-tacn)]SmISm(II)Not specifiedMonomeric organolanthanide complex. acs.org
[C5Me4SiMe2(iPr2-tacn)]YbIYb(II)Not specifiedMonomeric organolanthanide complex. acs.org
[Ni2(T(2)PrO)(OH2)3Br]Br(ClO4)Ni(II)Distorted OctahedralBinuclear complex with an endogenous alkoxo bridge. nih.gov
Co(tris-amide-tacn-H)2Co(III)Distorted Octahedral (N4O2)Coordination via tacn nitrogens, a deprotonated amide nitrogen, and two carboxamide oxygens. soton.ac.uk

Spectroscopic Signatures of Metal-Ligand Interactions (e.g., NMR, FTIR)

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide valuable insights into the nature of metal-ligand interactions in solution and the solid state.

NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure and dynamics of diamagnetic metal complexes of this compound and its derivatives. The chemical shifts and coupling patterns of the ligand's protons and carbons can be significantly altered upon coordination to a metal center, providing information about the complex's symmetry and the conformation of the chelate rings. For paramagnetic complexes, NMR can also be utilized, although the signals are often broadened and shifted over a wider range. buffalostate.edu The temperature dependence of the ¹H NMR resonances of paramagnetic iron(III) complexes with imidazole-appended 1,4,7-triazacyclononane has been studied to assess their potential as paramagnetic shift agents. buffalostate.edu

FTIR Spectroscopy: Infrared spectroscopy is particularly useful for identifying the coordination of functional groups present in the ligand or other ancillary ligands. For example, in metal carbonyl complexes, the stretching frequencies of the C-O bonds are sensitive to the electronic environment of the metal center and can provide information about the extent of back-bonding. In complexes containing pendant arms with amide or carboxylate groups, the vibrational frequencies of the C=O and C-N bonds can shift upon coordination to a metal ion, indicating the involvement of these groups in the coordination sphere. For instance, the incorporation of a Re-tricarbonyl core into 1,4,7-triazacyclononane-based chelators is confirmed by the presence of strong CO stretching bands around 2030 cm⁻¹ and 1900 cm⁻¹. nih.gov

The table below provides examples of spectroscopic data for related triazacyclononane complexes.

Complex/LigandTechniqueKey Spectroscopic Features
fac-[Re(CO)3(TACN-benzylamide)]+FTIRStrong CO stretching bands at ~2030 cm⁻¹ and ~1900 cm⁻¹. nih.gov
[Fe(Tim)]3+ (paramagnetic)¹H NMRProton resonances shift with temperature, indicating paramagnetic behavior. buffalostate.edu
Various diamagnetic complexes¹H & ¹³C NMRShifts in proton and carbon signals upon complexation, confirming coordination. soton.ac.uk

Electronic and Magnetic Properties of Metal Complexes in Relation to Coordination Environment

The electronic and magnetic properties of metal complexes containing this compound are intrinsically linked to the identity of the metal ion, its oxidation state, and the specific coordination geometry imposed by the ligand framework.

The coordination environment plays a crucial role in determining the spin state of the metal center. For instance, in iron(III) complexes with imidazole-appended 1,4,7-triazacyclononane, a six-coordinate all-nitrogen bound Fe(III) in a distorted octahedral environment results in a low-spin (S = 1/2) state over a wide temperature range. buffalostate.edu This is in contrast to other potential spin states for iron(III).

In complexes with paramagnetic metal ions, magnetic susceptibility measurements can provide information about the number of unpaired electrons and the nature of magnetic interactions between metal centers in polynuclear complexes. For example, weak antiferromagnetic coupling has been observed in binuclear Ni(II) complexes where two metal centers are linked by an endogenous alkoxo bridge. nih.gov

Electron Paramagnetic Resonance (EPR) spectroscopy is another powerful technique for studying paramagnetic complexes, providing detailed information about the electronic structure of the metal center. For example, EPR has been used to study Ni(I) and Ni(III) species supported by the bulky 1,4,7-triisopropyl-1,4,7-triazacyclononane ligand, which are key intermediates in cross-coupling catalytic cycles. chemrxiv.org

The electronic properties, such as the metal-to-ligand charge-transfer (MLCT) bands observed in UV-Vis spectroscopy, are also highly dependent on the coordination environment. The energy of these transitions can be tuned by modifying the ligand or the metal ion. In some iron(III) complexes, a MLCT band is observed, and its disappearance under certain pH conditions can indicate dissociation of the complex. buffalostate.edu The electrochemical properties, such as redox potentials, are also influenced by the coordination sphere and can be studied using techniques like cyclic voltammetry.

Below is a data table summarizing the magnetic properties of selected complexes.

ComplexMetal CenterSpin State/Magnetic BehaviorExperimental Technique
Fe(Mim)3Fe(III)Low-spin (S = 1/2)Magnetic Susceptibility. buffalostate.edu
[Ni2(T(2)PrO)(OH2)3Br]Br(ClO4)Ni(II)Weak antiferromagnetic couplingMagnetic Susceptibility. nih.gov
(iPr3TACN)Ni(I) speciesNi(I)ParamagneticEPR Spectroscopy. chemrxiv.org

Catalytic Applications of 1,4 Bis Propan 2 Yl 1,4,7 Triazonane Metal Complexes

Oxidative Catalysis Mediated by Metal Complexes

Metal complexes of substituted 1,4,7-triazacyclononane (B1209588) ligands are highly effective in mediating a variety of oxidation reactions. The TACN framework is renowned for its ability to stabilize multiple oxidation states of a coordinated metal, a crucial feature for catalysts involved in redox transformations.

The selective oxidation of hydrocarbons, particularly the epoxidation of alkenes, is a cornerstone of synthetic chemistry, providing essential epoxide intermediates for the production of a vast array of chemical products. researchgate.net Manganese complexes featuring TACN-derived ligands have been a focal point of research in this area, demonstrating considerable potential as potent catalysts for oxidation reactions using environmentally benign oxidants like hydrogen peroxide (H₂O₂). rsc.org These systems have shown a broad substrate scope, successfully catalyzing the oxidation of alkenes to epoxides and cis-diols, as well as the oxidation of alcohols and sulfides. rsc.org

The general reactivity of these manganese-TACN systems has paved the way for more specialized applications. While much of the foundational work has focused on the trimethylated analogue (1,4,7-trimethyl-1,4,7-triazacyclononane), the principles extend to other N-substituted derivatives such as 1,4-Bis(propan-2-yl)-1,4,7-triazonane. The steric and electronic properties of the N-substituents are tuned to optimize catalytic activity and selectivity.

Beyond manganese, nickel complexes with the bulkier, related ligand 1,4,7-triisopropyl-1,4,7-triazacyclononane (iPr₃TACN) have been shown to be efficient catalysts for cross-coupling reactions, which involve discrete oxidative addition and reductive elimination steps. mdpi.comnih.gov These reactions are fundamental in C-C bond formation. For instance, (iPr₃TACN)Ni(II) complexes effectively catalyze alkyl-alkyl Kumada cross-coupling, a process that relies on the accessibility of Ni(I) and Ni(III) oxidation states, which are stabilized by the macrocyclic ligand. mdpi.comnih.govnih.gov Similarly, palladium complexes with iPr₃TACN have been explored for their oxidative reactivity, targeting C-O bond formation through high-valent Pd(IV) intermediates. rsc.org

Table 1: Examples of Oxidative Catalysis with Metal Complexes of Isopropyl-Substituted TACN Ligands

Metal Ligand Substrate Type Reaction Oxidant Key Finding
Mn TACN derivatives Alkenes Epoxidation, Diol-formation H₂O₂ Broad substrate scope and high catalytic activity with a green oxidant. rsc.org
Ni iPr₃TACN Alkyl Halides/Grignard Kumada Cross-Coupling N/A Efficient C-C bond formation via Ni(I)/Ni(III) catalytic cycle. mdpi.comnih.gov

A significant driver in the development of catalysts based on TACN ligands is the field of biomimetic chemistry, which seeks to replicate the function of biological enzymes with small, synthetic molecules. Many metalloenzymes that perform challenging oxidative transformations, such as cytochrome P450 (a heme-containing monooxygenase), rely on a metal ion housed within a macrocyclic ligand environment (a porphyrin).

Complexes of TACN and its derivatives serve as excellent structural and functional mimics of the active sites of non-heme metalloenzymes. rsc.org The facial coordination of the N₃ donor set of the TACN ligand resembles the histidine-rich coordination environments found in many non-heme iron and manganese enzymes. These synthetic analogues have been instrumental in advancing the understanding of the mechanisms of their biological counterparts. For example, manganese complexes of TACN derivatives have been developed as functional mimics of manganese-containing enzymes, catalyzing oxidations with hydrogen peroxide. rsc.org The ligand stabilizes the high-valent manganese-oxo species believed to be the active oxidants in both the enzymatic and the model systems. This research has led to the development of robust catalysts for bleaching and other selective oxidations. rsc.org

Hydrolytic Catalysis

The cleavage of stable chemical bonds via hydrolysis is a fundamental reaction in biology, often catalyzed by metalloenzymes. Synthetic metal complexes that can promote such reactions under mild conditions are of great interest for applications ranging from biotechnology to the decontamination of chemical agents.

The phosphate (B84403) diester linkage forms the backbone of DNA and RNA and is notoriously resistant to hydrolysis. frontiersin.org Metalloenzymes known as nucleases achieve this cleavage with remarkable efficiency. Consequently, there is significant interest in developing "artificial nucleases"—small metal complexes that can biomimetically cleave these bonds. rsc.org

Copper(II) complexes of substituted 1,4,7-triazacyclononane ligands have emerged as highly effective catalysts for the hydrolysis of phosphate diester models, such as bis(p-nitrophenyl)phosphate (BNPP). gla.ac.uk A study of various substituted TACN ligands found that their copper(II) complexes significantly enhance the rate of BNPP hydrolysis. gla.ac.uk Some of these complexes are among the most effective systems reported for this purpose. The mechanism is believed to involve the metal ion acting as a Lewis acid to activate the phosphorus center toward nucleophilic attack, while a metal-bound hydroxide (B78521) ion acts as the nucleophile.

Dinuclear complexes, where two metal ions are held in proximity by a bridging ligand, can offer cooperative effects that lead to even greater rate enhancements, mimicking the active sites of some natural phosphodiesterases. Zinc is another metal ion frequently employed in these biomimetic systems due to its prevalence in the active sites of hydrolytic enzymes.

Table 2: Hydrolysis of Bis(p-nitrophenyl)phosphate (BNPP) by Metal-TACN Derivative Complexes

Metal Center Ligand Type Key Feature Catalytic Efficiency
Copper(II) Substituted 1,4,7-triazacyclononane Mononuclear complex Considerable enhancement of phosphate ester hydrolysis compared to uncatalyzed reaction. gla.ac.uk
Zinc(II) Bis(1,4,7-triazacyclononane) Dinuclear complex Designed for cooperative catalysis in phosphate diester cleavage.

Polymerization Catalysis

The synthesis of biodegradable polymers, such as polyesters, is of critical importance for addressing environmental concerns associated with petroleum-based plastics. Ring-opening polymerization (ROP) of cyclic esters is the most common and efficient method for producing these materials.

The ring-opening polymerization of cyclic esters like lactide (to form polylactide, PLA) and ε-caprolactone (to form polycaprolactone, PCL) is typically catalyzed by metal complexes. The catalyst's performance, including its activity, control over polymer molecular weight, and stereoselectivity, is highly dependent on the ligand environment around the metal center.

Metal complexes featuring N-donor ligands have been extensively investigated as ROP initiators. The catalytic cycle generally proceeds via a coordination-insertion mechanism, where the cyclic ester first coordinates to the Lewis acidic metal center, activating its carbonyl group. A nucleophilic group attached to the metal (often an alkoxide) then attacks the activated carbonyl, opening the ring and extending the polymer chain.

While there are few specific reports on the use of simple this compound metal complexes for ROP, this class of macrocyclic polyamine ligand is well-suited for this application. The stable, tridentate coordination of the ligand can support the active metal center throughout the polymerization process. Research has shown that the 1,4-diisopropyl-1,4,7-triazacyclononane ligand is readily incorporated into organometallic frameworks with alkali metals and lanthanides, which are types of metals often used in ROP catalysis. The design of effective ROP catalysts often involves tuning the steric and electronic properties of ligands, and the di-isopropyl substitution on the TACN backbone offers a modular way to influence the catalytic pocket of a potential ROP catalyst.

Enantioselective Catalysis with Chiral Isopropyl-Substituted Ligands

The introduction of chirality into the 1,4,7-triazacyclononane (TACN) framework has paved the way for its application in asymmetric catalysis. By incorporating chiral substituents, researchers can create a chiral microenvironment around the metal center, enabling the enantioselective synthesis of valuable molecules. Recent studies have focused on the synthesis of novel chiral TACN derivatives and their corresponding nickel(II) chloride complexes for use in enantioconvergent cross-coupling reactions. researchgate.net

In one such study, a series of new chiral TACN ligands were synthesized, each bearing a single chiral N-substituent alongside two other alkyl groups (such as methyl or tert-butyl). researchgate.net The coordination geometry of the resulting nickel complexes was found to be highly dependent on the steric bulk of these N-alkyl substituents. The complexes varied from dinuclear tris(μ-chloro)dinickel structures to mononuclear Ni-dichloride and Ni-chloride species. researchgate.net

These chiral nickel complexes were subsequently evaluated as catalysts in enantioconvergent cross-coupling reactions, where they demonstrated the ability to induce significant enantioenrichment. researchgate.net The research highlighted a key finding: the degree of steric hindrance on the ligand plays a critical role in the catalytic outcome. It was observed that the least sterically hindered nickel complex provided the highest yields in alkyl-alkyl Kumada cross-coupling reactions and, more importantly, the highest enantioselectivity. researchgate.net Conversely, the more sterically hindered ligands tended to favor the formation of homocoupled products over the desired cross-coupled product, and a mononuclear Ni-dichloride complex showed markedly lower catalytic activity. researchgate.net

These findings underscore the delicate balance between steric factors and catalytic performance in the design of chiral ligands for enantioselective transformations. The ability to fine-tune the ligand architecture is paramount in achieving high levels of asymmetric induction.

Performance of Chiral Nickel-TACN Complexes in Enantioconvergent Cross-Coupling
Catalyst SystemSteric HindranceCatalytic ActivityProduct SelectivityEnantioselectivity
Less Hindered Ni-ComplexLowHighFavors Cross-CouplingHigh
More Hindered Ni-ComplexHighModerateFavors HomocouplingLower
Mononuclear Ni-Dichloride Complex-Low--

Heterogenization Strategies for Enhanced Catalytic System Performance

Several strategies can be employed for the heterogenization of these metal complexes. One common approach is the immobilization of the catalyst onto porous solid supports. Materials such as silica (B1680970), alumina, zeolites, or porous organic polymers can serve as robust carriers. The immobilization can be achieved through non-covalent interactions, such as physisorption or encapsulation within the pores of the support. This method is relatively straightforward but may suffer from leaching of the catalyst from the support over time.

A more robust method involves the covalent attachment of the catalyst to the support. This can be accomplished by first functionalizing the this compound ligand with a reactive group that can form a covalent bond with the surface of the support. For instance, a linker arm with a terminal siloxy group can be introduced onto the ligand, which can then be grafted onto a silica surface. This covalent linkage provides a more stable heterogenized catalyst with reduced leaching.

Another innovative approach is the use of metal-organic frameworks (MOFs) as supports. The well-defined porous structure and high surface area of MOFs make them excellent candidates for encapsulating or covalently linking metal complexes. For instance, nickel nanoparticles have been successfully immobilized within the pores of a zeolitic imidazolate framework (ZIF-8), resulting in a highly effective and durable catalyst for hydrogen generation. rsc.org A similar strategy could be envisioned for the encapsulation of this compound metal complexes.

The performance of the resulting heterogeneous catalyst is influenced by several factors, including the nature of the support, the method of immobilization, and the interaction between the catalyst and the support. acs.org A well-designed heterogenized system not only facilitates catalyst recovery and reuse but can also, in some cases, lead to enhanced catalytic activity or selectivity due to site isolation or support-induced electronic effects.

Common Heterogenization Strategies for Metal Complexes
StrategyDescriptionAdvantagesPotential Challenges
PhysisorptionNon-covalent adsorption onto a solid support.Simple preparation.Catalyst leaching.
EncapsulationTrapping the complex within the pores of a support (e.g., zeolites, MOFs).Good catalyst stability and site isolation.Potential for diffusion limitations.
Covalent AttachmentFormation of a covalent bond between the ligand and the support.High stability, minimal leaching.More complex synthesis of the ligand.

Computational and Spectroscopic Investigations

Quantum Chemical Calculations for Ligand Conformation and Metal Complex Geometries

Quantum chemical calculations are fundamental to predicting the stable conformations of the 1,4-bis(propan-2-yl)-1,4,7-triazonane ligand and the geometries of its corresponding metal complexes. These computational methods can model molecular structures with high accuracy, often complementing or predicting experimental findings from techniques like X-ray crystallography.

When coordinated to a metal center, the ligand's conformation is further constrained. Computational studies on related triazacyclononane-functionalized ligands have been successfully used to determine the geometry of metal complexes. For instance, X-ray crystallography has confirmed the structures of divalent lanthanide complexes featuring a 1,4-diisopropyl-1,4,7-triazacyclononane moiety, providing real-world data that aligns with theoretically predicted geometries. acs.org In a study on a fully isopropylated analogue, 1,4,7-triisopropyl-1,4,7-triazacyclononane (iPr3TACN), the solid-state structure of its nickel(II) dimethyl complex revealed a square planar geometry around the Ni(II) center, with the bulky ligand binding in a bidentate fashion. researchgate.net

Table 1: Selected Bond Lengths from a Related Ni(II) Complex

Bond Length (Å)
Ni1-C1 1.933(4)
Ni1-C2 1.937(4)
Ni1-N1 2.089(4)
Ni1-N2 2.074(3)

Data derived from the solid-state structure of (iPr3TACN)NiII(CH3)2. researchgate.net

Density Functional Theory (DFT) Studies of Reaction Mechanisms in Catalysis

Density Functional Theory (DFT) is a powerful computational tool used to investigate the step-by-step mechanisms of chemical reactions. For complexes of this compound and its analogues, DFT provides critical insights into their catalytic activity, particularly in the field of cross-coupling reactions. squarespace.com

Nickel complexes supported by the related 1,4,7-triisopropyl-1,4,7-triazacyclononane (iPr3TACN) ligand have been shown to be effective catalysts for alkyl-alkyl Kumada cross-coupling. chemrxiv.org DFT calculations are employed to map the energy profiles of the proposed catalytic cycle, which involves key steps such as oxidative addition, transmetalation, and reductive elimination. researchgate.netchemrxiv.org These studies help elucidate the roles of different nickel oxidation states (e.g., Ni(I), Ni(II), and Ni(III)) which are often proposed as active intermediates. squarespace.comchemrxiv.org

Mechanistic studies, supported by DFT calculations, have provided evidence for radical mechanisms in these cross-coupling reactions. chemrxiv.org The calculations can rationalize how the bulky isopropyl groups on the ligand framework influence the stability of intermediates and the energy barriers of transition states, thereby controlling the efficiency and selectivity of the catalytic process. researchgate.net For example, DFT can explain why certain reaction pathways are favored over others and how the ligand structure facilitates challenging chemical transformations. rsc.org

Theoretical Insights into Metal-Ligand Bonding and Electronic Structure

Understanding the nature of the bond between the metal ion and the nitrogen atoms of the this compound ligand is crucial for explaining the stability and reactivity of the resulting complexes. Theoretical methods provide a detailed picture of the electronic structure and bonding characteristics.

DFT calculations can be used to analyze the molecular orbitals and the distribution of electron density within the complex. nih.gov Techniques such as Natural Bond Orbital (NBO) analysis can quantify the extent of electron donation from the ligand's nitrogen lone pairs to the metal center, revealing the covalent and electrostatic character of the metal-ligand bonds. nih.gov

For transition metal complexes, the electronic configuration of the metal ion significantly influences the coordination geometry and bonding. colorado.edu Computational models can predict properties like spin-state ordering, which is the relative energy of different electron spin configurations (e.g., high-spin vs. low-spin). rsc.orgmit.edu Artificial neural networks, trained on DFT data, have emerged as a method to predict such electronic structure properties for a wide range of transition metal complexes, demonstrating the synergy between quantum chemistry and machine learning. rsc.orgmit.edu These theoretical insights are vital for designing complexes with specific magnetic or reactive properties.

Conformational Dynamics and Energy Landscapes of Isopropyl-Substituted Triazacyclononanes

The functional behavior of molecules is intrinsically linked to their three-dimensional structure and flexibility, known as conformational dynamics. For isopropyl-substituted triazacyclononanes, the bulky isopropyl groups introduce significant steric constraints that shape the molecule's potential energy surface (PES). The PES is a conceptual map of all possible conformations and their corresponding energies, with stable conformers residing in energy minima and transition states at saddle points. youtube.com

Computational methods are used to explore these complex energy landscapes. By calculating the energy of thousands of different atomic arrangements, researchers can identify the most stable conformations and the energy barriers required to transition between them. youtube.com This is particularly important for macrocycles like triazacyclononane, where ring inversion and the orientation of substituents lead to a variety of possible shapes. The presence of isopropyl groups will favor conformations that minimize steric hindrance, for instance, by placing these bulky groups in pseudo-equatorial positions. tcu.edu

Molecular dynamics (MD) simulations can provide further insight into the time-dependent behavior of the molecule, showing how it flexes and changes shape in solution at different temperatures. nih.gov Understanding these dynamics is key to predicting how the ligand will bind to a metal ion and how the resulting complex will interact with other molecules.

Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies for Ligand Design

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical properties. nih.govwikipedia.org The underlying principle is that variations in the structural or physicochemical properties of molecules lead to corresponding variations in their activity. nih.gov This approach is a cornerstone of modern ligand-based drug design and can be applied to the rational design of new metal chelators based on the this compound scaffold. openbioinformaticsjournal.comnih.gov

The QSAR process generally involves these steps:

Data Set Assembly : A collection of ligands with similar core structures but varied substituents is compiled, along with their experimentally measured activity (e.g., metal binding affinity, catalytic efficiency). nih.gov

Descriptor Calculation : For each molecule, a set of numerical values, or "descriptors," is calculated. These can represent a wide range of properties, including steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., LogP) characteristics. openbioinformaticsjournal.com

Model Generation : Statistical methods, such as multiple linear regression (MLR), are used to create an equation that links the descriptors to the observed activity. openbioinformaticsjournal.com

Model Validation : The predictive power of the QSAR model is rigorously tested to ensure its reliability. nih.gov

For designing new ligands based on the this compound framework, a QSAR study could explore how modifications to the isopropyl groups or additions of other functional groups affect the stability of the metal complexes or their catalytic performance. nih.govtandfonline.com The resulting model could then predict the activity of new, unsynthesized ligand candidates, guiding chemists to prioritize the synthesis of molecules with the most promising properties, thereby accelerating the discovery process. nih.gov

Future Research Directions

Development of Novel Synthetic Routes for Expanded Analogue Libraries with Tuned Steric and Electronic Properties

Future research will undoubtedly focus on the development of more efficient and versatile synthetic methodologies to access a wider array of 1,4-bis(propan-2-yl)-1,4,7-triazonane analogues. A primary objective is to create libraries of related ligands with finely tuned steric and electronic characteristics. This can be achieved through several strategic approaches:

Modification of the Macrocyclic Backbone: Introducing substituents directly onto the carbon framework of the triazonane ring would offer a powerful tool for modulating the ligand's steric profile. This could involve the synthesis of chiral derivatives, which could have significant implications for asymmetric catalysis.

Functionalization of the Remaining Secondary Amine: The secondary amine at the 7-position presents a prime site for the introduction of a diverse range of functional groups. These modifications could serve multiple purposes, from altering the ligand's electronic properties to enabling its immobilization on solid supports for heterogeneous catalysis or its incorporation into larger molecular architectures.

Exploration of Alternative Cyclization Strategies: While established methods for the synthesis of TACN derivatives exist, the development of novel, high-yielding cyclization strategies that are more tolerant of a wider range of functional groups would be a significant breakthrough. researchgate.net This could facilitate the more efficient production of a diverse library of analogues for screening in various applications.

These synthetic endeavors will provide a platform for systematically studying the structure-activity relationships of the resulting metal complexes, paving the way for the rational design of ligands with optimized properties for specific applications.

Exploration of New Metal-Ligand Combinations for Emerging Catalytic Transformations

A significant area of future investigation lies in the coordination of this compound with a broader range of metal ions to explore their efficacy in emerging catalytic transformations. The unique steric hindrance provided by the isopropyl groups can stabilize unusual coordination geometries and reactive metal centers, making this ligand particularly promising for challenging catalytic reactions.

Recent studies on the closely related bulky ligand, 1,4,7-triisopropyl-1,4,7-triazacyclononane (iPr3TACN), have demonstrated its ability to support nickel(II) complexes that are highly efficient catalysts for alkyl-alkyl Kumada cross-coupling reactions. chemrxiv.org This suggests that the di-isopropyl analogue could also be a potent ligand for stabilizing low-valent metal species and facilitating challenging cross-coupling reactions.

Future research in this area should include:

Systematic Screening of Metal Partners: A comprehensive exploration of complexes with various transition metals (e.g., iron, cobalt, copper, rhodium, iridium) is warranted to uncover novel catalytic activities.

Application in Challenging Catalysis: The resulting metal complexes should be tested in a variety of challenging catalytic reactions, such as C-H activation, dinitrogen activation, and small molecule activation (e.g., CO2 reduction).

Mechanistic Investigations: Detailed mechanistic studies, employing techniques such as in-situ spectroscopy and kinetic analysis, will be crucial for understanding the role of the ligand in the catalytic cycle and for the rational design of improved catalysts.

The data presented in the table below highlights potential areas of catalytic exploration based on the known reactivity of related TACN complexes.

Metal IonPotential Catalytic ApplicationRationale
NickelCross-coupling reactionsThe steric bulk of the isopropyl groups can promote reductive elimination and stabilize low-valent species, similar to iPr3TACN. chemrxiv.org
IronOxidation CatalysisIron complexes of TACN derivatives are known to be effective oxidation catalysts. The steric bulk could enhance selectivity.
CopperAtom Transfer Radical Polymerization (ATRP)The ligand's denticity and electronic properties could be tuned to control the polymerization process.
Rhodium/IridiumC-H ActivationThe robust nature of the TACN framework is well-suited to support the demanding conditions often required for C-H activation.
ManganeseBleaching and OxidationManganese complexes with TACN ligands have been investigated as bleach activators.

Advanced Computational Modeling for Predictive Ligand Design and Optimization

The integration of advanced computational modeling will be instrumental in accelerating the design and optimization of this compound-based systems. mdpi.combeilstein-journals.org Density Functional Theory (DFT) and other quantum chemical methods can provide valuable insights into the electronic structure and bonding of the ligand and its metal complexes. mdpi.com This understanding is crucial for predicting their reactivity and spectroscopic properties.

Key areas for future computational research include:

Predictive Modeling of Catalytic Activity: Developing accurate computational models to predict the catalytic performance of different metal-ligand combinations for specific reactions. This would enable the in silico screening of large virtual libraries of analogues, prioritizing the most promising candidates for synthesis and experimental testing.

Understanding Ligand Effects: Using computational tools to systematically investigate the influence of steric and electronic modifications to the ligand on the geometry, stability, and reactivity of the resulting metal complexes.

Rational Design of Ligands for Specific Targets: Employing molecular docking and other computational techniques to design ligands with tailored properties for specific applications, such as the recognition of particular substrates or the stabilization of desired transition states in a catalytic cycle.

The synergy between computational and experimental approaches will be key to unlocking the full potential of this ligand class in a time- and resource-efficient manner.

Integration of this compound into Supramolecular and Material Science Applications

The unique structural features of this compound make it an attractive building block for the construction of complex supramolecular assemblies and functional materials. nih.gov The ability to functionalize the secondary amine provides a handle for incorporating the macrocycle into larger structures.

Future research in this domain could explore:

Self-Assembled Architectures: The design and synthesis of metal-organic polygons and polyhedra where the ligand-metal complex acts as a vertex or a face. researchgate.net These structures could have applications in areas such as gas storage, molecular recognition, and catalysis.

Functional Polymers and Materials: The incorporation of the ligand into polymeric backbones or onto the surface of materials such as silica (B1680970) or graphene. The resulting materials could exhibit interesting properties, such as selective metal ion binding for sensing or separation applications, or catalytic activity in a heterogeneous format. For instance, TACN derivatives have been utilized in the preparation of stationary phases for immobilized metal-ion affinity chromatography. researchgate.net

Responsive Materials: The development of materials that change their properties (e.g., color, fluorescence, or catalytic activity) in response to external stimuli, such as the binding of a guest molecule or a change in pH. This could be achieved by designing systems where the coordination environment of the metal center is altered by the stimulus.

By exploring these avenues, researchers can expand the utility of this compound beyond traditional coordination chemistry and into the exciting realms of supramolecular chemistry and materials science.

Q & A

Q. What synthetic methodologies are employed for 1,4-Bis(propan-2-yl)-1,4,7-triazonane, and how are structural confirmations achieved?

  • Methodological Answer : Synthesis typically involves cyclization reactions of pre-functionalized amines or alkylation of 1,4,7-triazacyclononane derivatives. For example, dimethyl-substituted precursors (e.g., compound 7 in ) are synthesized via stepwise alkylation under controlled pH and temperature. Key characterization techniques include:
  • Nuclear Magnetic Resonance (NMR) : To confirm backbone structure and substituent positions.
  • Mass Spectrometry (MS) : For molecular weight validation.
  • Elemental Analysis : To verify purity and stoichiometry.
    Challenges include avoiding side reactions (e.g., over-alkylation), which require precise stoichiometric control and inert atmospheric conditions .

Q. How does the coordination geometry of 1,4,7-triazonane derivatives influence their binding affinity toward lanthanide ions?

  • Methodological Answer : The tridentate coordination of 1,4,7-triazonane derivatives creates a stable 9-membered ring, favoring binding to medium-sized lanthanides (e.g., Eu³⁺, Gd³⁺). Affinity is assessed via:
  • Luminescence Spectroscopy : To probe electronic transitions in Eu³⁺ complexes.
  • Solvent Extraction Studies : Quantify distribution ratios (e.g., log D values) in HNO₃ media.
  • DFT Calculations : Predict energy-minimized geometries and ligand-metal bond distances.
    For instance, T9C3ODGA (a triazonane-based ligand) shows higher selectivity for Eu³⁺ over Am³⁺ due to optimized ionic radius compatibility .

Advanced Research Questions

Q. What experimental strategies enhance the relaxivity of gadolinium complexes based on 1,4,7-triazonane scaffolds in MRI contrast agents?

  • Methodological Answer : Relaxivity (r₁) improvements focus on optimizing water exchange rates and rotational correlation times:
  • Macromolecular Conjugation : Covalent attachment to linear polymers (e.g., polylysine) or dendrimers reduces tumbling rates, increasing r₁ by 50–100% .
  • Second-Sphere Effects : Incorporating hydrophobic groups enhances outer-sphere proton interactions.
  • Variable-Temperature ¹⁷O NMR : Measures water residency times (τₘ) to guide ligand design.
    For example, conjugating Gd³⁺-triazonane to albumin mimics prolonged blood retention in preclinical models .

Q. How can computational chemistry (e.g., DFT) guide the optimization of 1,4,7-triazonane ligands for selective actinide/lanthanide separation?

  • Methodological Answer : DFT simulations predict ligand-metal binding energies and orbital interactions to prioritize synthetic targets:
  • Coordination Sphere Analysis : Compare Eu³⁺ vs. Am³⁺ bond lengths and charge distribution.
  • Solvent Phase Modeling : Simulate extraction behavior in HNO₃/H₂O biphasic systems.
  • EXAFS Validation : Cross-check predicted vs. experimental coordination numbers.
    In T9C3ODGA, DFT revealed preferential Eu³⁺ binding via stronger electrostatic interactions, aligning with experimental separation factors (D_Eu/D_Am = 4.2 in 3 M HNO₃) .

Q. What methodological considerations are critical when designing 1,4,7-triazonane-based ligands for PET imaging probes?

  • Methodological Answer : Key steps include:
  • Chelator Functionalization : Introduce carboxylate or isothiocyanate groups (e.g., NODA-BMIC in ) for radiometal chelation (e.g., ⁶⁸Ga³⁺) and bioconjugation.
  • In Vitro Binding Assays : Use surface plasmon resonance (SPR) to quantify affinity for targets like Nectin-4.
  • Biodistribution Studies : Track probe uptake in xenograft models via micro-PET/CT imaging.
    Challenges include balancing hydrophilicity (for renal clearance) and target specificity, often addressed by PEGylation or peptide grafting .

Contradictions and Resolutions

  • Selectivity in Extraction : While T9C3ODGA favors Eu³⁺ over Am³⁺, other ligands may reverse this trend due to differing donor atom polarizability. Resolution requires ligand-specific thermodynamic studies (e.g., log K measurements) .
  • Relaxivity vs. Toxicity : High-molecular-weight conjugates improve relaxivity but may trigger immune responses. Solutions include biodegradable linkers or smaller dendrimers .

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